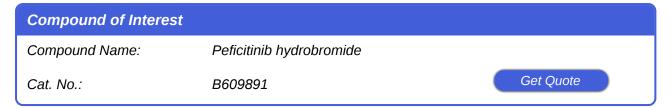


Validating Peficitinib Hydrobromide Target Engagement In Vivo: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Peficitinib hydrobromide**'s in vivo target engagement with other leading Janus kinase (JAK) inhibitors. The information presented is collated from preclinical and clinical studies to support research and development in autoimmune and inflammatory diseases.

Peficitinib hydrobromide is an orally administered pan-Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] By inhibiting these enzymes, Peficitinib modulates the signaling of multiple cytokines crucial to the pathogenesis of autoimmune disorders.[2] Its mechanism of action lies in the inhibition of the JAK-STAT signaling pathway, a critical cascade in the cellular response to numerous cytokines and growth factors.[3] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to a reduction in the transcription of pro-inflammatory genes.[3]

Comparative In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Peficitinib and other JAK inhibitors against the four JAK family members. This in vitro data provides a baseline for understanding the selectivity profile of each compound.



JAK Inhibitor	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	TYK2 IC50 (nM)
Peficitinib	3.9[3]	5.0[3]	0.7[3]	4.8[3]
Tofacitinib	1[4]	20[4]	112[4]	>400[4]
Baricitinib	5.9	5.7	>400	53
Upadacitinib	47	593	1860	2715

In Vivo Target Engagement: Inhibition of STAT Phosphorylation

A key measure of in vivo target engagement for JAK inhibitors is the inhibition of cytokine-induced STAT phosphorylation. The following table presents available data on the in vivo or ex vivo inhibition of STAT phosphorylation for Peficitinib and its comparators.



JAK Inhibitor	Animal Model/ Study Population	Assay	Key Findings
Peficitinib	Rat	Ex vivo IL-2-induced STAT5 phosphorylation in whole blood	Mean IC50 of 124 nM.
Peficitinib	Healthy Human Subjects	Ex vivo JAK inhibition	Single doses (3-300 mg) resulted in a dose-dependent mean peak JAK inhibition from 6% to 93%. Multiple doses (100 or 200 mg twice daily) led to >85% peak JAK inhibition.[5][6]
Tofacitinib	Rheumatoid Arthritis Patients	In vivo cytokine- induced STAT phosphorylation	Significantly decreased phosphorylation of multiple STATs in a cytokine and cell-type dependent manner (10% to 73% inhibition after 3 months of treatment).
Baricitinib	Murine Model of Lupus	In vivo STAT1 and STAT3 phosphorylation in B cells	Significantly suppressed phosphorylation of STAT1 and STAT3.
Upadacitinib	Healthy Human Subjects	Ex vivo IL-6 and IL-7 induced STAT phosphorylation	Dose-dependent inhibition of STAT3 and STAT5 phosphorylation.





Comparative In Vivo Efficacy in a Rat Adjuvant-Induced Arthritis (AIA) Model

The rat AIA model is a standard preclinical model for evaluating the efficacy of anti-arthritic drugs. The table below compares the in vivo efficacy of Peficitinib and Tofacitinib in this model.

JAK Inhibitor	Dose	Efficacy Outcome
Peficitinib	3 - 30 mg/kg (oral, repeated)	Dose-dependent and significant attenuation of arthritis score, paw swelling, pain threshold, grip strength, and histopathologic injuries.[7]
Peficitinib	10 mg/kg (oral)	Demonstrated comparable efficacy to Tofacitinib at 3 mg/kg in reducing arthritis-associated symptoms.[7] Showed significantly greater inhibitory effects on the loss of bone mineral density and synovial thickening compared to Tofacitinib at 3 mg/kg.[3]
Tofacitinib	1 - 10 mg/kg (oral, repeated)	Dose-related and significant attenuation of arthritis score, paw swelling, pain threshold, grip strength, and histopathologic injuries.

Experimental Protocols Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the prophylactic and therapeutic efficacy of a JAK inhibitor in a rat model of rheumatoid arthritis.[8]

Materials:



- Lewis or Sprague-Dawley rats[7]
- Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis[7]
- Test compound (e.g., Peficitinib hydrobromide) and vehicle[2]
- Calipers for measuring paw volume
- · Scoring system for clinical signs of arthritis

Procedure:

- Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of CFA at the base of the tail.
- Dosing:
 - Prophylactic regimen: Daily oral administration of the test compound is initiated on the day of or one day after CFA injection and continues for a predefined period.[2]
 - Therapeutic regimen: Dosing is initiated after the onset of clinical signs of arthritis (typically around day 10-12 post-CFA injection).[2]
- Efficacy Assessment:
 - Paw Swelling: Paw volume is measured using calipers at regular intervals.
 - Arthritis Score: Clinical signs of arthritis (erythema, swelling) in each paw are scored on a scale of 0-4.
 - Histopathology: At the end of the study, ankle joints are collected, processed, and stained for histological evaluation of inflammation, pannus formation, and bone/cartilage destruction.
 - Bone Mineral Density: Bone loss can be evaluated using techniques like micro-computed tomography (μCT).[7]



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Ex Vivo STAT5 Phosphorylation Assay in Rat Whole Blood

Objective: To assess the pharmacodynamic effect of a JAK inhibitor by measuring the inhibition of cytokine-induced STAT5 phosphorylation in whole blood.[1]

Materials:

- Whole blood collected from rats treated with the test compound or vehicle.
- Recombinant rat or human Interleukin-2 (IL-2).
- Phosphate-buffered saline (PBS).
- Fixation and permeabilization buffers.
- Fluorescently labeled antibodies against CD45, CD3, and phosphorylated STAT5 (pSTAT5).
- Flow cytometer.

Procedure:

- Blood Collection: At specified time points after the final dose of the test compound, whole blood is collected into heparinized tubes.
- Cytokine Stimulation: Aliquots of whole blood are stimulated with an optimal concentration of IL-2 (or vehicle as a control) for a short period (e.g., 15-30 minutes) at 37°C.[3]
- Fixation and Lysis: Red blood cells are lysed, and the remaining leukocytes are fixed using a fixation/lysis buffer.
- Permeabilization: The fixed cells are permeabilized to allow intracellular staining.
- Staining: The permeabilized cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD45, CD3 to identify T-lymphocytes) and intracellular pSTAT5.
- Flow Cytometry Analysis: The percentage of pSTAT5-positive lymphocytes is determined using a flow cytometer.

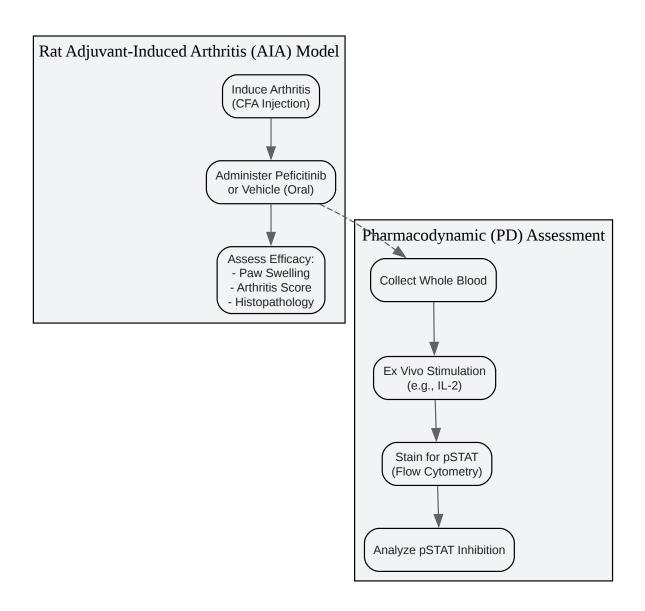


• Data Analysis: The inhibition of IL-2-induced STAT5 phosphorylation is calculated by comparing the percentage of pSTAT5-positive cells in the samples from treated animals to that of the vehicle-treated controls.

Visualizing the Mechanism and Workflow









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